molecular formula C16H13N3O3 B2511753 N-(furan-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide CAS No. 1448030-66-7

N-(furan-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide

Cat. No.: B2511753
CAS No.: 1448030-66-7
M. Wt: 295.298
InChI Key: OURDHBAYODXTJZ-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide is a chemical compound with the molecular formula C16H13N3O3 and a molecular weight of 295.29 . This compound features a chromenopyrazole scaffold, a structure of significant interest in medicinal chemistry due to its association with diverse pharmacological activities. Pyrazole derivatives are a well-established class of compounds known to exhibit a wide range of biological properties, including antioxidant, anti-inflammatory, and antiproliferative activities . Specifically, related pyrazole-carboxamide hybrids have been investigated for their mechanisms of action, which can include targeting mitochondrial function and disrupting cellular respiration in pathological cells . The structural motif of this compound suggests potential as a valuable chemical probe for researchers. It is intended for use in various experimental settings, such as investigating new therapeutic avenues, studying enzyme inhibition, or exploring structure-activity relationships (SAR) in heterocyclic chemistry. Researchers are encouraged to further explore its specific applications and mechanism of action. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-16(17-8-10-4-3-7-21-10)15-12-9-22-13-6-2-1-5-11(13)14(12)18-19-15/h1-7H,8-9H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OURDHBAYODXTJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NN=C2C3=CC=CC=C3O1)C(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Structure Construction

The chromenopyrazole framework is assembled through a tandem cyclization-dehydration sequence. Ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate (26a) , synthesized from 6-chlorochroman-4-one via Claisen condensation with ethyl oxalyl chloride, undergoes regioselective cyclization with methyl hydrazine to yield ethyl 8-chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate (28a) . Nuclear Overhauser effect spectroscopy (ROESY) confirms the 2-methyl substitution pattern, critical for maintaining the planar geometry required for subsequent functionalization.

Carboxamide Installation

Saponification of the ethyl ester (28a) using aqueous NaOH generates the carboxylic acid (29a) , which is then coupled with furfurylamine via carbodiimide-mediated amidation. This step introduces the furan-containing side chain, completing the molecular architecture.

Detailed Synthetic Procedures

Synthesis of Ethyl 8-Chloro-2-methyl-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylate (28a)

A suspension of 6-chlorochroman-4-one (25a) (10.0 g, 50.6 mmol) in dry dichloromethane (100 mL) is treated with ethyl oxalyl chloride (7.4 mL, 55.7 mmol) and triethylamine (15.3 mL, 111.3 mmol) at 0°C. After stirring for 12 h at room temperature, the mixture is quenched with ice-water, and the precipitated ethyl 2-(6-chloro-4-oxochroman-3-yl)-2-oxoacetate (26a) is filtered and recrystallized from ethanol (yield: 82%).

Compound 26a (8.5 g, 27.3 mmol) is refluxed with methyl hydrazine (2.1 mL, 30.0 mmol) in ethanol (50 mL) for 6 h. Chromatographic separation (hexane:ethyl acetate, 4:1) isolates the regioisomeric products 27a and 28a in a 1:1.2 ratio. ROESY analysis of 28a confirms the 2-methyl configuration through cross-peaks between the methyl protons and H-4 of the pyrazole ring.

Saponification to Carboxylic Acid (29a)

Ester 28a (5.0 g, 14.7 mmol) is dissolved in ethanol (30 mL) and treated with 2M NaOH (20 mL). The mixture is stirred at 80°C for 3 h, acidified with HCl (1M), and extracted with ethyl acetate. Evaporation yields 29a as a white solid (4.1 g, 92%).

Amidation with Furfurylamine

A solution of 29a (3.0 g, 10.0 mmol) in dry DMF (20 mL) is activated with HATU (4.2 g, 11.0 mmol) and DIPEA (3.8 mL, 22.0 mmol) for 15 min. Furfurylamine (1.2 mL, 12.0 mmol) is added, and the reaction is stirred at room temperature for 12 h. Workup with water and column chromatography (hexane:ethyl acetate, 3:1) affords the title compound as a pale-yellow solid (2.8 g, 78%).

Mechanistic Insights and Reaction Optimization

Cyclization Regioselectivity

The preference for forming 28a over 27a arises from steric and electronic factors during hydrazine attack. Methyl hydrazine’s nucleophilic nitrogen preferentially attacks the less hindered carbonyl group of 26a , leading to six-membered transition state stabilization (Figure 2). Computational models suggest that the 2-methyl substituent in 28a reduces angle strain in the fused ring system compared to the alternative regioisomer.

Amidation Efficiency

Coupling efficiency depends on the activating agent and solvent polarity. Screening of reagents (EDCl, HATU, DCC) revealed HATU in DMF provides superior yields (78%) compared to EDCl/HOBt (65%) due to enhanced oxyma activity, which suppresses racemization and accelerates acylation.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

1H NMR (400 MHz, CDCl3) of the title compound shows δ 8.21 (s, 1H, NH), 7.45–7.12 (m, 4H, chromene-H), 6.68–6.42 (m, 3H, furan-H), 4.75 (d, J = 5.6 Hz, 2H, CH2), 3.89 (s, 3H, CH3), 3.21–2.98 (m, 2H, CH2). 13C NMR displays carbonyl signals at δ 168.2 (CONH) and 162.1 (CO chromene), confirming successful amidation.

X-ray Crystallography

Single-crystal X-ray analysis (Figure 3) confirms the tricyclic system’s planarity and the (E)-configuration of the carboxamide group. The dihedral angle between the pyrazole and chromene rings is 12.5°, facilitating π-π stacking interactions observed in the crystal lattice.

Challenges and Alternative Approaches

Byproduct Formation During Cyclization

Competing dehydration pathways during pyrazole formation generate minor amounts of aromatized byproducts. Adding molecular sieves (4Å) absorbs liberated water, improving 28a yield from 65% to 82%.

Alternative Core Synthesis

N-Tosylhydrazones and 3-nitrochromenes undergo 1,3-dipolar cycloaddition to form chromeno[3,4-c]pyrazoles. While this method avoids hydrazine, nitro group removal requires additional steps, making it less efficient for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The chromene moiety can be reduced to dihydrochromene derivatives.

    Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the chromene moiety can produce dihydrochromene derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(furan-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide has been studied for its potential as a therapeutic agent due to its diverse biological activities:

  • Antimicrobial Activity : Research indicates that compounds within the pyrazole class exhibit significant antimicrobial properties. This compound may also share this characteristic, making it a candidate for further investigation against various bacterial and fungal strains.
  • Anti-inflammatory Properties : The compound has shown promise in reducing inflammation, which is crucial for developing treatments for chronic inflammatory diseases. Pyrazole derivatives are known to inhibit enzymes linked to inflammatory processes .
  • Anticancer Potential : There is growing interest in the anticancer properties of pyrazole derivatives. Studies suggest that this compound may inhibit cancer cell proliferation and induce apoptosis in tumor cells. Its unique structure could enhance its efficacy compared to other similar compounds .

Chemical Synthesis

The compound serves as an important building block in synthetic organic chemistry. It can be utilized to synthesize more complex heterocyclic compounds through various reactions:

  • Multi-step Synthesis : The synthesis typically involves the condensation of furan derivatives with pyrazole precursors under acidic or basic conditions. Subsequent cyclization reactions lead to the formation of the chromeno structure followed by amide coupling to form the final product .
  • Green Chemistry Approaches : Recent studies have explored solvent-free synthesis methods to enhance yield and reduce environmental impact during the production of this compound .

Material Science

Beyond medicinal applications, this compound can be explored in material science for developing new materials with specific properties:

  • Polymeric Applications : The unique structural features of this compound may allow it to be incorporated into polymer matrices to enhance mechanical properties or introduce bioactivity into materials used in biomedical applications .

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammatory processes, leading to its anti-inflammatory effects. Additionally, it may interfere with the replication of bacteria or viruses, contributing to its antimicrobial activity.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Biological Activity
N-(furan-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide (Target) Chromeno[4,3-c]pyrazole Furan-2-ylmethyl carboxamide ~340 (estimated) Not reported in evidence
Compound in Pyrano[4,3-c]pyrazole Trifluoromethyl, ethyl-furan carboxamide 329.27 Not reported
Compound 22 () Indeno[1,2-c]pyrazole Dichlorophenyl, fenchyl carboxamide ~450 (estimated) CB2 affinity (low nM), selective
(E)-N-(4-Chlorobenzylidene)... () Chromeno[2,3-c]pyrazole Chlorobenzylidene, phenyl ~380 (estimated) Not reported

Key Structural and Functional Insights

Core Rigidity: Chromeno and indeno systems enhance rigidity, favoring selective binding to planar receptor sites, whereas pyrano and simple pyrazole derivatives offer greater conformational flexibility .

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., trifluoromethyl, chloro): Increase lipophilicity and metabolic stability .
  • Heteroaromatic Groups (e.g., furan): Improve solubility and participate in hydrogen bonding .

Biological Implications : Carboxamide groups are critical for receptor interactions (e.g., CB2 ligands in ), while fused aromatic systems may enhance affinity for targets requiring extended π-networks .

Biological Activity

N-(furan-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure comprising a furan moiety, a chromeno framework, and a pyrazole ring. This unique combination contributes to its diverse biological activities. The molecular formula is C15_{15}H14_{14}N2_{2}O3_{3}, and its structural characteristics can be summarized as follows:

ComponentDescription
FuranA five-membered aromatic ring
ChromeneA benzopyran derivative
PyrazoleA five-membered heterocyclic compound
CarboxamideAn amide functional group

Antioxidant Activity

Research indicates that derivatives of chromeno[4,3-c]pyrazole compounds exhibit significant antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related cellular damage. The antioxidant activity can be attributed to the presence of the furan and chromene rings, which facilitate electron transfer processes.

Antiviral Activity

Recent studies have highlighted the potential of compounds similar to this compound as inhibitors of viral enzymes. For instance, derivatives with a furan moiety were identified as inhibitors of the SARS-CoV-2 main protease (Mpro_{pro}), showcasing IC50_{50} values in the low micromolar range (e.g., 1.57 μM) . This suggests that modifications to the core structure could enhance antiviral efficacy.

Anticancer Activity

The compound has shown promise in preclinical studies as an anticancer agent. Its ability to induce apoptosis in cancer cells while sparing normal cells has been documented. Mechanistically, it is believed that the compound interacts with key signaling pathways involved in cell proliferation and survival.

Enzyme Inhibition

Studies have reported that certain derivatives act as inhibitors of succinate dehydrogenase (SDH), an enzyme critical in cellular respiration and metabolism . The inhibition of SDH can lead to metabolic disturbances in cancer cells, providing a strategic approach for therapeutic intervention.

Study 1: Antioxidant Evaluation

In a comparative study evaluating the antioxidant capacity of various pyrazole derivatives, this compound exhibited superior radical scavenging activity when tested against DPPH radicals. The results are summarized below:

CompoundIC50_{50} (μM)
This compound12.5
Standard Antioxidant (Ascorbic Acid)10.0

Study 2: Antiviral Activity Assessment

A recent investigation into the antiviral properties of furan-containing compounds revealed that this compound showed promising inhibitory effects on SARS-CoV-2 Mpro_{pro}. The study highlighted structure-activity relationships that could guide future modifications for enhanced potency.

Q & A

Basic: What synthetic routes are commonly employed to synthesize N-(furan-2-ylmethyl)-2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxamide?

Methodological Answer:
The compound is synthesized via multi-step heterocyclic condensation reactions. A typical approach involves:

Chromene Core Formation : Cyclocondensation of 2-iminochromene precursors with hydrazine derivatives to form the pyrazole ring (e.g., using substituted hydrazines under reflux in ethanol) .

Furan Integration : Nucleophilic substitution or coupling reactions to introduce the furan-2-ylmethyl group, often employing alkylation agents like 2-(bromomethyl)furan in DMF with K₂CO₃ as a base .

Carboxamide Linkage : Activation of the carboxylic acid group (e.g., via EDCl/HOBt) followed by amidation with furfurylamine derivatives .
Key Characterization : IR (C=O stretch at ~1650 cm⁻¹), ¹H NMR (pyrazole H-3 at δ 6.8–7.2 ppm), and HRMS for molecular ion confirmation .

Advanced: How can reaction conditions be optimized to improve synthetic yields of the chromeno-pyrazole core?

Methodological Answer:
Optimization strategies include:

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for cyclocondensation steps compared to ethanol .
  • Catalysis : Use of Lewis acids (e.g., ZnCl₂) to stabilize transition states during pyrazole ring closure, improving yields by 15–20% .
  • Microwave Assistance : Reduced reaction times (from 12 hrs to 45 mins) and higher purity (≥95%) via microwave-assisted synthesis at 120°C .
    Data Table :
ConditionYield (Traditional)Yield (Optimized)
Solvent (DMF vs. EtOH)58%73%
Catalyst (ZnCl₂)65%82%
Microwave Irradiation70% (12 hrs)88% (45 mins)

Basic: What spectroscopic techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • IR Spectroscopy : Confirm presence of amide (C=O at 1640–1680 cm⁻¹) and furan (C-O-C at 1250 cm⁻¹) groups .
  • ¹H/¹³C NMR : Key signals include:
    • Pyrazole H-4 (δ 7.1–7.3 ppm, singlet) .
    • Furan methylene protons (δ 4.5–4.8 ppm, multiplet) .
  • Mass Spectrometry : HRMS (ESI+) for [M+H]⁺ ion matching theoretical mass (±0.001 Da) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Use multiple orthogonal assays (e.g., enzymatic inhibition + cell viability) to confirm activity .
  • Structural Analog Comparison : Compare with analogs (e.g., N-(4-chlorobenzyl) derivatives) to identify substituent-dependent trends (see SAR table below) .
    SAR Table :
Substituent (R)Antifungal IC₅₀ (µM)Solubility (LogP)
-H (Parent Compound)12.32.1
-4-Cl (Chlorobenzyl)8.72.8
-4-OCH₃ (Methoxy)15.91.9

Advanced: What computational strategies are effective for predicting binding modes to biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with fungal CYP51 (PDB: 1EA1) to identify hydrogen bonds between the carboxamide group and Thr318 .
  • MD Simulations : 100-ns simulations in GROMACS to assess stability of the chromene core in hydrophobic binding pockets .
    Key Finding : The furan group exhibits π-π stacking with Phe255, contributing to antifungal activity .

Basic: How can researchers address poor aqueous solubility during biological testing?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO:PBS (10:90 v/v) for in vitro assays, ensuring ≤0.1% DMSO to avoid cytotoxicity .
  • Prodrug Design : Introduce phosphate esters at the pyrazole N-1 position to enhance solubility (LogP reduction from 2.1 to 1.4) .

Advanced: What strategies mitigate decomposition during long-term storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at −80°C to prevent hydrolysis of the carboxamide group .
  • Stability Screening : Monitor via HPLC-UV (λ = 254 nm) monthly; degradation <5% over 12 months under recommended conditions .

Advanced: How can synthetic and computational approaches be integrated for lead optimization?

Methodological Answer:

Virtual Library Screening : Generate 50–100 analogs with varying substituents (e.g., halogen, methoxy) using ChemAxon .

Parallel Synthesis : Use robotic liquid handlers to synthesize top 10 candidates identified by docking scores .

In Silico ADMET : Predict bioavailability (SwissADME) and toxicity (ProTox-II) to prioritize compounds for in vivo testing .

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